![molecular formula C18H19NO3S B5794178 methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate, also known as MMATAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMATAB is a member of the thioester family and is synthesized using a multi-step process. In
作用机制
The mechanism of action of methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which results in the reduction of prostaglandin production. This compound has also been shown to improve cognitive function by inhibiting the activity of AChE, which results in increased levels of acetylcholine in the brain. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
One of the advantages of using methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate in lab experiments is its potential therapeutic applications in various scientific research studies. This compound has been found to have anti-inflammatory and anti-cancer properties, and it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are many future directions for research on methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity. Finally, research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective.
合成方法
The synthesis of methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate involves a multi-step process that includes the reaction of 4-methylthiobenzoic acid with thionyl chloride to form 4-methylthio benzoyl chloride, followed by the reaction of the benzoyl chloride with 2-amino-3-methyl benzoic acid to form the intermediate product. The intermediate product is then reacted with methyl chloroformate and 4-methylphenyl thiol to form the final product, this compound.
科学研究应用
Methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
methyl 2-methyl-3-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-7-9-14(10-8-12)23-11-17(20)19-16-6-4-5-15(13(16)2)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWKHQUNTUJYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
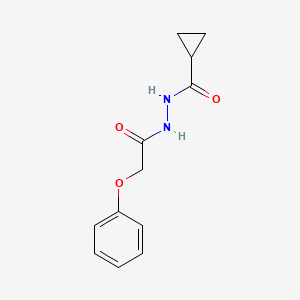
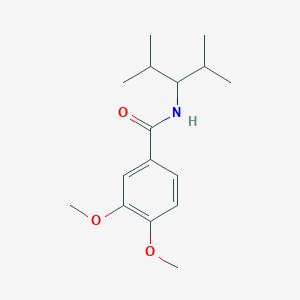
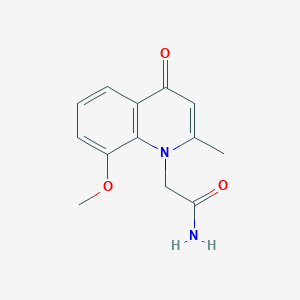
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)
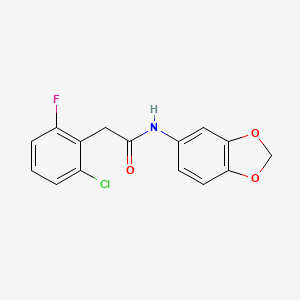

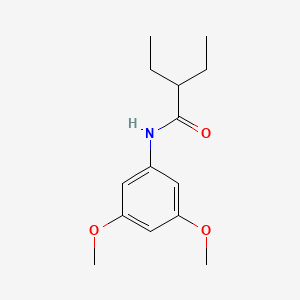
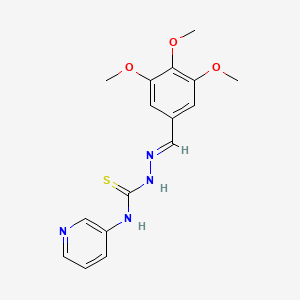
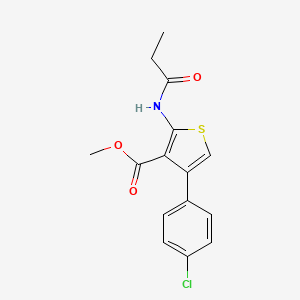
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)
